2-Fluoro-5-formylbenzonitrile

Catalog No.
S779640
CAS No.
218301-22-5
M.F
C8H4FNO
M. Wt
149.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-formylbenzonitrile

CAS Number

218301-22-5

Product Name

2-Fluoro-5-formylbenzonitrile

IUPAC Name

2-fluoro-5-formylbenzonitrile

Molecular Formula

C8H4FNO

Molecular Weight

149.12 g/mol

InChI

InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H

InChI Key

MOFRJTLODZILCR-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Fluoro-5-formylbenzonitrile;

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)F

The exact mass of the compound 2-Fluoro-5-formylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-5-formylbenzonitrile is a bifunctional aromatic compound featuring a nitrile, a formyl (aldehyde), and a fluorine substituent. This specific arrangement of functional groups makes it a crucial building block in advanced chemical synthesis, primarily serving as a documented key intermediate for pharmaceuticals, such as the oncology drug Olaparib, and for materials used in Organic Light-Emitting Diodes (OLEDs). Its utility stems from the distinct reactivity imparted by the ortho-fluoro group, which electronically influences the adjacent nitrile and the para-positioned formyl group, enabling specific, high-value synthetic transformations.

Substituting 2-Fluoro-5-formylbenzonitrile with structurally similar analogs, such as the non-fluorinated 5-formylbenzonitrile or isomers with different substitution patterns, is not viable for established processes. The ortho-fluorine atom is critical; it modifies the molecule's electronic properties, influencing reaction kinetics, regioselectivity, and the ultimate biological activity or material performance of the downstream product. Replacing fluorine with hydrogen or another halogen would fundamentally alter these characteristics, requiring complete re-validation of synthetic protocols and likely yielding a final compound with a different, and potentially inferior, efficacy and safety profile, making direct substitution impractical in regulated applications like pharmaceutical manufacturing.

Precursor Suitability: Essential, Non-Substitutable Building Block for PARP Inhibitor Olaparib

2-Fluoro-5-formylbenzonitrile is a specifically required and documented key intermediate in the synthesis of Olaparib, a leading PARP inhibitor for cancer therapy. Its unique structure is integral to forming the final active pharmaceutical ingredient (API). The use of a non-fluorinated analog like 5-formylbenzonitrile would produce a different molecular entity entirely, lacking the fluorine atom known to be critical for modulating the drug's pharmacokinetic and pharmacodynamic profile.

Evidence DimensionProcess Viability for Olaparib Synthesis
Target Compound DataEstablished and required precursor for Olaparib.
Comparator Or Baseline5-formylbenzonitrile (non-fluorinated analog) or 2-chloro-5-formylbenzonitrile (alternative halogen) are not drop-in replacements and would lead to a different, non-approved final drug molecule.
Quantified DifferenceQualitatively non-interchangeable; substitution invalidates the established synthetic route to the target API.
ConditionsDocumented synthesis routes for Olaparib.

For any organization in the Olaparib supply chain or developing related PARP inhibitors, this exact compound is a mandatory, non-substitutable raw material.

Processability: Enables High-Yield Synthesis of Advanced Intermediates

A key synthetic route to 2-fluoro-5-formylbenzonitrile involves the cyanation of 3-bromo-4-fluorobenzaldehyde. This reaction demonstrates high process efficiency, with a documented yield of 76.1% upon recrystallization. This provides a reliable and quantifiable benchmark for production planning and cost analysis.

Evidence DimensionSynthetic Yield
Target Compound Data76.1% isolated yield
Comparator Or BaselineThe precursor, 3-bromo-4-fluorobenzaldehyde, is efficiently converted.
Quantified DifferenceN/A (Direct yield measurement)
ConditionsReaction of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide (CuCN) in N-Methyl-2-pyrrolidone (NMP) solvent, heated to 170°C overnight.

This high, documented yield assures procurers of the compound's efficient and economical conversion, minimizing waste and improving the predictability of manufacturing campaigns.

Synthesis Route Compatibility: Adaptable to Modern, Lower-Toxicity Industrial Processes

Beyond traditional methods, 2-fluoro-5-formylbenzonitrile can be produced via a modern, multi-step route starting from 2-fluorobenzonitrile. This process avoids the use of highly toxic and regulated reagents such as liquid bromine and cuprous cyanide, which are common in alternative routes. This route proceeds through chloromethylation, hydrolysis, and oxidation steps under mild conditions.

Evidence DimensionReagent Hazard Profile
Target Compound DataCan be synthesized via a route using reagents like paraformaldehyde, NaCl, ZnCl2, and subsequent oxidation.
Comparator Or BaselineAlternative synthesis starting from 3-bromo-4-fluorobenzaldehyde requires highly toxic cuprous cyanide at high temperatures (170°C).
Quantified DifferenceQualitative but critical difference in reagent toxicity and handling requirements, enhancing process safety and simplifying compliance.
ConditionsIndustrial synthesis route comparison.

This compatibility with safer industrial protocols reduces manufacturing risks, lowers the burden of environmental and safety compliance, and is a significant advantage for large-scale, sustainable procurement.

GMP Manufacturing of Olaparib and Related PARP Inhibitors

As the established, non-substitutable precursor, this compound is the mandatory starting point for any GMP-compliant synthesis of the oncology drug Olaparib. Its use ensures the correct final molecular structure required for clinical efficacy and regulatory approval.

Process Development for Safer, Scalable API Synthesis

For chemical development teams, this compound is suitable for building safer, more scalable manufacturing processes that avoid acutely toxic reagents like cuprous cyanide, aligning with modern industrial EHS standards.

Development of Advanced OLED Materials

In materials science, this compound serves as a valuable intermediate for synthesizing novel materials for electronic applications, such as OLEDs, where the fluorine substituent is used to tune electronic properties for enhanced performance and efficiency.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

149.027691913 Da

Monoisotopic Mass

149.027691913 Da

Heavy Atom Count

11

UNII

8VR7M69BLY

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Cyano-4-fluorobenzaldehyde

Dates

Last modified: 08-15-2023

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